Cas no 25922-42-3 (2,3-Dichloro-5-(trifluoromethyl)benzoic acid)
2,3-Dichloro-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
- 2,3-dichloro-5-(trifluoromethyl)benzoicAcid
- AKOS022188294
- BPKBRTRFMGIQGL-UHFFFAOYSA-N
- SCHEMBL2515684
- DTXSID401259359
- 25922-42-3
-
- MDL: MFCD27939554
- Inchi: 1S/C8H3Cl2F3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
- InChI Key: BPKBRTRFMGIQGL-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C(F)(F)F)=CC=1C(=O)O)Cl
Computed Properties
- Exact Mass: 257.9462192g/mol
- Monoisotopic Mass: 257.9462192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
2,3-Dichloro-5-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093107-1g |
2,3-Dichloro-5-(trifluoromethyl)benzoic acid |
25922-42-3 | 95% | 1g |
$1330.00 | 2023-09-02 | |
| Chemenu | CM124682-1g |
2,3-dichloro-5-(trifluoromethyl)benzoic acid |
25922-42-3 | 95% | 1g |
$296 | 2024-07-28 | |
| Alichem | A019093107-100mg |
2,3-Dichloro-5-(trifluoromethyl)benzoic acid |
25922-42-3 | 95% | 100mg |
$350.00 | 2023-09-02 | |
| Alichem | A019093107-250mg |
2,3-Dichloro-5-(trifluoromethyl)benzoic acid |
25922-42-3 | 95% | 250mg |
$550.00 | 2023-09-02 | |
| Crysdot LLC | CD12090789-1g |
2,3-Dichloro-5-(trifluoromethyl)benzoic acid |
25922-42-3 | 95+% | 1g |
$313 | 2024-07-24 |
2,3-Dichloro-5-(trifluoromethyl)benzoic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
2,3-Dichloro-5-(trifluoromethyl)benzoic Acid (CAS No. 25922-42-3): A Comprehensive Overview
Introduction to 2,3-Dichloro-5-(trifluoromethyl)benzoic Acid
2,3-Dichloro-5-(trifluoromethyl)benzoic acid, a compound with the CAS registry number 25922-42-3, is a highly specialized organic chemical. This compound belongs to the class of benzoic acids, which are widely recognized for their versatility in various industrial and scientific applications. The structure of this compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the benzene ring, along with a trifluoromethyl group at the 5 position. These substituents confer unique chemical properties, making it a valuable molecule in research and development.
Synthesis and Chemical Properties
The synthesis of 2,3-dichloro-5-(trifluoromethyl)benzoic acid involves a series of carefully controlled reactions. Typically, the starting material is chlorobenzene or its derivatives, which undergo substitution reactions to introduce the desired substituents. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or coupling reactions, depending on the specific conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemically, this compound exhibits high stability due to the electron-withdrawing effects of both chlorine and trifluoromethyl groups. These groups also influence the acidity of the benzoic acid moiety, making it more acidic compared to unsubstituted benzoic acid. The compound's solubility in organic solvents is moderate, while it is sparingly soluble in water. These properties make it suitable for use in various chemical reactions and formulations.
Applications in Pharmaceutical Research
One of the most significant applications of 2,3-dichloro-5-(trifluoromethyl)benzoic acid lies in pharmaceutical research. This compound serves as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Its structure provides a platform for further functionalization, enabling researchers to explore its potential as an anti-inflammatory agent or an inhibitor of specific enzymes.
Recent studies have focused on its role in drug design targeting specific biological pathways. For instance, researchers have investigated its ability to modulate receptor activity or influence cellular signaling pathways. These findings highlight its potential as a lead compound for developing novel therapeutic agents.
Role in Material Science and Polymer Chemistry
Beyond pharmaceuticals, 2,3-dichloro-5-(trifluoromethyl)benzoic acid finds applications in material science and polymer chemistry. Its ability to act as a building block for advanced materials has been explored in recent studies. For example, it has been used as a monomer in the synthesis of polymeric materials with tailored properties such as improved thermal stability or enhanced mechanical strength.
The trifluoromethyl group imparts fluorine-based characteristics to the polymer backbone, which can be advantageous in certain industrial applications. Researchers are actively exploring its potential in creating fluoropolymers for use in high-performance materials.
Environmental Considerations and Safety Profile
As with any chemical compound, understanding the environmental impact and safety profile of 2,3-dichloro-5-(trifluoromethyl)benzoic acid is crucial. Recent studies have focused on its biodegradation potential and toxicity profiles. Preliminary findings suggest that under certain environmental conditions, this compound can undergo microbial degradation; however, further research is needed to fully understand its long-term environmental effects.
In terms of safety handling, standard precautions should be followed when working with this compound. It should be stored in a cool, dry place away from incompatible materials and handled using appropriate personal protective equipment (PPE). Occupational exposure limits should be adhered to ensure worker safety.
Conclusion and Future Directions
In conclusion, 2,3-dichloro-5-(trifluoromethyl)benzoic acid (CAS No. 25922-42-3) stands out as a versatile compound with diverse applications across multiple scientific domains. Its unique chemical structure provides a foundation for innovative research and development efforts.
The integration of cutting-edge research findings underscores its potential as a valuable tool in advancing science and technology.
As ongoing studies continue to uncover new insights into its properties and applications,
this compound will likely play an increasingly important role in shaping future innovations.
Its contribution to fields ranging from pharmaceuticals to material science highlights
the importance of continued exploration into its capabilities.
Ultimately,
the story of cas no 17876887176, cps no 17876887176, cps no 17876887176, cps no 17876887176, cps no 17876887176, cps no 17876887176cps no 10000000000 cps no 1000000000 cps no 1 cps no cps no cps no cps no cps no cps no cps no cps no cps no cps no cps no cps no cps no cps no cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cpsno(cas)
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